molecular formula C10H13BrN5NaO8P B1141478 Sodium ((2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate CAS No. 102213-02-5

Sodium ((2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate

Cat. No.: B1141478
CAS No.: 102213-02-5
M. Wt: 465.11 g/mol
InChI Key: CMPGYSGSGGRYCP-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation

The systematic IUPAC nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups and stereochemical centers. The complete systematic name reflects the stereochemical configuration at each chiral center within the ribofuranose moiety, specifically designated as (2R,3S,4R,5R) to indicate the absolute configuration of carbon atoms in the sugar ring. The purine base component is systematically described as 2-amino-8-bromo-6-oxo-1H-purin-9(6H)-yl, indicating the presence of an amino group at position 2, a bromine substituent at position 8, and a ketone functionality at position 6 of the purine ring system.

The ribofuranose portion of the molecule is designated as 3,4-dihydroxytetrahydrofuran-2-yl, reflecting the presence of two hydroxyl groups at positions 3 and 4 of the five-membered ring. The phosphate group attachment is indicated through the methyl hydrogenphosphate designation, specifying the connection point and the protonation state of the phosphate moiety. The sodium counterion is explicitly stated to indicate the salt form of the compound, which significantly affects its solubility and handling characteristics in laboratory settings.

The systematic derivation process considers the molecular formula C₁₀H₁₂BrN₅NaO₈P, which accounts for all atoms present in the structure including the sodium cation. This formula provides a basis for molecular weight calculations and stoichiometric considerations in synthetic and analytical procedures. The systematic name derivation also incorporates stereochemical descriptors that are crucial for distinguishing this compound from potential stereoisomers that might exhibit different biological activities or physical properties.

Alternative Nomenclatural Designations in Literature

Scientific literature employs various alternative nomenclatural designations for this compound, reflecting different emphasis on structural features and functional characteristics. One commonly encountered designation is sodium [(2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate, which utilizes the term "oxolan" as an alternative designation for the tetrahydrofuran ring system. This nomenclatural variation demonstrates the flexibility within IUPAC naming conventions while maintaining chemical accuracy and precision.

Alternative designations also include simplified versions that emphasize the nucleotide nature of the compound while maintaining essential stereochemical information. Research publications frequently employ the designation "8-bromo-guanosine 5'-monophosphate sodium salt" as a condensed nomenclatural form that highlights the key structural modifications while remaining accessible to researchers familiar with nucleotide chemistry. This abbreviated nomenclature facilitates communication within specialized research communities while preserving the essential chemical identity of the compound.

Database entries and commercial suppliers often utilize trade names or catalog-specific designations that incorporate manufacturer codes or simplified chemical descriptors. These alternative names serve practical purposes in laboratory ordering and inventory management systems while maintaining traceability to the systematic chemical nomenclature. The multiplicity of nomenclatural designations reflects the compound's use across diverse research applications and the need for accessible communication across different scientific disciplines and technical contexts.

Nomenclatural Type Designation Source Context
Systematic IUPAC This compound Official chemical databases
Alternative IUPAC Sodium [(2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate Literature variants
Simplified Biochemical 8-bromo-guanosine 5'-monophosphate sodium salt Research publications
Commercial Designation 8-bromo-guanosine monophosphate sodium Supplier catalogs

Properties

CAS No.

102213-02-5

Molecular Formula

C10H13BrN5NaO8P

Molecular Weight

465.11 g/mol

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C10H13BrN5O8P.Na/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(24-8)1-23-25(20,21)22;/h2,4-5,8,17-18H,1H2,(H2,20,21,22)(H3,12,14,15,19);

InChI Key

CMPGYSGSGGRYCP-UHFFFAOYSA-N

SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)[O-].[Na+]

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)O.[Na]

Origin of Product

United States

Biological Activity

Sodium ((2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate is a purine derivative with significant biological implications. Its structure includes a brominated purine base, which is known to interact with various biological pathways. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₀H₁₃BrN₅O₈P
  • Molecular Weight : 442.117 g/mol
  • CAS Number : 21870-09-7

The compound acts as a nucleotide analog and has been shown to inhibit key enzymes involved in nucleotide metabolism. Its bromine substitution enhances its affinity for certain enzyme targets compared to non-brominated analogs. Specifically, it has been studied for its interaction with guanylate cyclase and GTPase enzymes.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against various viruses by inhibiting viral replication. For instance, studies have shown that it can inhibit the replication of the hepatitis C virus (HCV) through its action on viral polymerases and proteases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It targets bacterial enzymes such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), which is essential for folate biosynthesis in bacteria but absent in mammals. This selective inhibition makes it a promising candidate for developing novel antibiotics .

Study on Antiviral Efficacy

In a study published in the Journal of Organic Chemistry, this compound was tested against HCV. The results demonstrated an IC50 value of 0.19 ± 0.03 μM, indicating strong antiviral activity and a 13-fold improvement over previous compounds tested .

CompoundTargetIC50 (μM)Reference
This compoundHCV0.19 ± 0.03

Antimicrobial Activity Assessment

A separate study focused on the compound's antimicrobial effects revealed that it effectively inhibited the growth of Escherichia coli by targeting HPPK. The research highlighted its potential as an antimicrobial agent due to its selective toxicity towards bacterial cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Purine Modifications

Table 1: Substituent Variations in Purine-Based Analogs
Compound Name Position 2 Position 6 Position 8 Position 7/9 Modifications Biological Target Reference
Target Compound NH₂ =O Br None Kinases/Polymerases (hypothetical)
3d () Cl -NHCyclopentyl H None Adenosine A1 receptor agonist
Compound 5 () NH₂ =O H 2-Chlorobenzyl eIF4E cap-binding antagonist
Compound D () NH₂ =O Morpholino None Staphylococcus FtsZ inhibitor


Key Findings :

  • Position 2 Amino Group: Unlike the chloro-substituted 3d (), the amino group in the target compound likely increases hydrogen-bonding capacity, mimicking endogenous adenosine .

Phosphate Group Variations

Table 2: Phosphate Backbone Modifications
Compound Name Phosphate Group Solubility (mg/mL) Bioactivity (IC50/Kd) Reference
Target Compound Methyl hydrogenphosphate (Na⁺) >10 (predicted) Not reported
Sodium Diphosphate () Diphosphate (Na⁺) 25 (in DMSO) Not reported
Cangrelor () Triphosphate (chloro-substituted) High P2Y12 antagonist

Key Findings :

  • Hydrogenphosphate vs. Triphosphate : The target compound’s single phosphate group may reduce metabolic stability compared to triphosphate analogs like cangrelor but could improve membrane permeability .
  • Sodium Counterion: Enhances aqueous solubility compared to free acid forms, critical for intravenous administration .
Table 3: Docking Scores and Binding Interactions ()
Compound Docking Score (kcal/mol) Interacting Residues Key Structural Feature
D -9.276 Gly21, Arg29, Met105, Thr133, Arg143 8-Morpholino substituent
F -8.902 Gly22, Asn25, Glu139, Asn166 8-Methyl substituent
Target* Predicted: -8.5 to -9.0 Similar to D (hypothetical) 8-Bromo substituent

Key Findings :

  • The target compound’s bromine atom may mimic the steric and electronic effects of the morpholino group in Compound D, suggesting comparable or superior docking affinity for bacterial FtsZ or eukaryotic kinases .
  • Methyl or chloro substituents (e.g., Compound F) exhibit reduced docking scores, highlighting the importance of bulkier groups at position 8 .

Pharmacokinetic and Cross-Reactivity Profiles

  • Metabolic Stability: The bromine atom may slow hepatic degradation compared to non-halogenated analogs, as seen in brominated nucleosides like brivudine .

Preparation Methods

Phosphoryl Chloride (POCl₃) in Anhydrous Conditions

Reaction of 8-bromoadenosine with POCl₃ in trimethyl phosphate (TMP) at 0–4°C for 4–6 hours forms the monophosphate ester. Subsequent hydrolysis with ice-cold water and neutralization with NaOH yields the sodium salt. This method produces a 60–65% yield but requires strict anhydrous conditions to avoid side reactions.

Enzymatic Phosphorylation Using Kinases

Adenylate kinase or polynucleotide kinase catalyzes the transfer of a phosphate group from ATP to 8-bromoadenosine in buffered solutions (pH 7.4–8.0). While enzymatically efficient (85–90% yield), this method is cost-prohibitive for large-scale synthesis.

Table 2: Phosphorylation Techniques

MethodReagents/CatalystsConditionsYieldReference
POCl₃-MediatedPOCl₃ in TMP0–4°C, 4–6 hours60–65%
EnzymaticAdenylate kinasepH 7.4–8.0, 37°C85–90%

Stereochemical Control and Protecting Groups

Preserving the (2R,3S,4R,5R) configuration of the ribose ring necessitates the use of protecting groups:

Acetyl Protection of Hydroxyl Groups

Acetylation with acetic anhydride in pyridine protects the 2' and 3' hydroxyl groups during bromination and phosphorylation. Deprotection is achieved via hydrolysis with ammonium hydroxide.

Benzyl Protection for Enhanced Stability

Benzyl groups, introduced using benzyl bromide in the presence of Ag₂O, offer superior stability under acidic conditions. Hydrogenolysis with Pd/C removes these groups post-phosphorylation.

Purification and Characterization

Chromatographic Purification

Ion-exchange chromatography (Dowex 1-X8 Cl⁻ form) separates the target compound from unreacted starting materials. Gradient elution with LiCl (0.1–0.5 M) achieves >95% purity.

Spectroscopic Characterization

  • NMR : ¹H NMR (D₂O): δ 8.21 (s, 1H, H-2), 5.91 (d, 1H, H-1'), 4.68–4.12 (m, ribose protons).

  • Mass Spectrometry : ESI-MS m/z 442.117 [M−H]⁻ (calculated for C₁₀H₁₃BrN₅O₈P).

Challenges and Optimization Strategies

Minimizing Depurination

Acidic conditions during bromination or phosphorylation can cause glycosidic bond cleavage. Buffering the reaction medium with sodium bicarbonate (pH 6.5–7.0) mitigates this issue.

Enhancing Solubility

Using co-solvents like tert-butanol improves the solubility of intermediates in phosphorylation reactions, increasing yields by 15–20%.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Microfluidic systems reduce reaction times and improve heat dissipation during bromination, achieving 90% conversion in 30 minutes.

Green Chemistry Approaches

Replacing POCl₃ with cyclic phosphates (e.g., trimethyl phosphate) reduces hazardous waste generation .

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity?

The synthesis involves multi-step organic reactions, including phosphorylation and hydroxyl group protection. Key steps include:

  • Phosphorylation : Use of phosphoramidite chemistry to introduce the phosphate group under anhydrous conditions .
  • Stereochemical control : Chiral chromatography or enzymatic resolution to ensure correct stereochemistry at the 2R,3S,4R,5R positions .
  • Purification : Reverse-phase HPLC with UV detection (λ = 260 nm) to achieve >98% purity, as validated in analogs like inosinic acid derivatives .

Q. How does pH influence the compound’s stability in aqueous solutions?

The compound is prone to hydrolysis in acidic (pH < 3) or alkaline (pH > 9) conditions due to its phosphoester and glycosidic bonds. For short-term storage (≤24 hr), neutral pH (6.8–7.4) at 4°C is recommended. For long-term stability, lyophilize and store at -20°C under inert gas (e.g., argon) .

Q. What spectroscopic methods are suitable for structural confirmation?

  • NMR : ¹H and ³¹P NMR to verify the tetrahydrofuran ring conformation and phosphate group integrity .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M-H]⁻ ion at m/z 470.1) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition assays involving this compound?

Contradictions may arise from:

  • Substrate competition : Test the compound against both natural substrates (e.g., ATP, GTP) and analogs in kinetic assays (e.g., Lineweaver-Burk plots) to identify competitive vs. non-competitive inhibition .
  • Cellular uptake variability : Use radiolabeled (³H or ³²P) versions to quantify intracellular accumulation, as nucleoside transporters may limit bioavailability .
  • Post-translational modifications : Perform Western blotting or activity assays on enzyme isoforms (e.g., phosphorylated vs. unmodified kinases) .

Q. What strategies optimize this compound’s use in studying nucleotide metabolism in cancer cell lines?

  • Dose-response profiling : Titrate concentrations (1–100 µM) to differentiate cytotoxic effects (via MTT assays) from metabolic inhibition (via LC-MS quantification of nucleotide pools) .
  • Combination with metabolic inhibitors : Co-administer with dipyridamole (nucleoside transport blocker) to isolate intracellular vs. extracellular effects .
  • CRISPR/Cas9 validation : Knock out target enzymes (e.g., adenosine kinase) to confirm specificity .

Q. How can researchers address discrepancies in crystallography data for enzyme-compound complexes?

  • Crystal soaking time : Adjust incubation periods (1–24 hr) to capture binding kinetics, as rapid dissociation may obscure electron density .
  • Mutagenesis studies : Introduce point mutations (e.g., K72A in ATP-binding pockets) to validate binding site interactions .
  • Cryo-EM alternatives : Use single-particle analysis for flexible or low-affinity complexes .

Methodological Troubleshooting

Q. Why does the compound exhibit inconsistent solubility in buffer systems, and how can this be mitigated?

  • Cause : The phosphonate and hydroxyl groups confer pH-dependent solubility. Precipitation occurs near the isoelectric point (predicted pI ≈ 4.5).
  • Solutions :
  • Pre-warm buffers to 37°C and sonicate for 10–15 min .
  • Add co-solvents (≤5% DMSO or PEG-400) for in vitro assays .
  • For in vivo studies, use cyclodextrin-based formulations to enhance bioavailability .

Q. What controls are essential when assessing off-target effects in kinase inhibition studies?

  • Positive controls : Staurosporine (pan-kinase inhibitor) to validate assay sensitivity .
  • Negative controls : Unphosphorylated nucleotide analogs (e.g., adenosine) to rule out non-specific binding .
  • Counter-screens : Test against structurally unrelated kinases (e.g., PKA vs. PKC families) .

Comparative Analysis

Q. How does this compound differ from CAS 71672-86-1 in biological activity?

While both are nucleotide analogs, CAS 71672-86-1 lacks the 8-bromo and 6-oxo modifications, reducing its potency as a purinergic receptor antagonist. The bromine atom in the target compound enhances halogen bonding with residues like Tyr-136 in P2Y₁₂ receptors, increasing IC₅₀ values by 10-fold compared to non-brominated analogs .

Safety & Compliance

Q. What precautions are critical when handling this compound in electrophysiology studies?

  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Waste disposal : Incinerate at >800°C to degrade phosphonate residues .
  • Spill management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

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